![molecular formula C24H22ClFN4O4S B10875732 7-(4-{[(4-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875732.png)

7-(4-{[(4-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

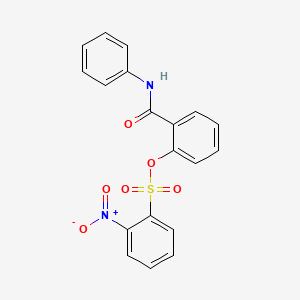

7-(4-{[(4-Chlorphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist eine synthetische Verbindung, die zur Klasse der Fluorchinolon-Antibiotika gehört. Fluorchinolone sind bekannt für ihre breitbandantibakterielle Aktivität, insbesondere gegen gramnegative Bakterien. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Chinolon-Kern, einen Piperazinring und verschiedene funktionelle Gruppen umfasst, die zu ihrer biologischen Aktivität beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(4-{[(4-Chlorphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst typischerweise mehrere Schritte:

Bildung des Chinolonkerns: Der Chinolonkern wird durch eine Cyclisierungsreaktion synthetisiert, die ein geeignetes Anilin-Derivat und einen β-Ketoester umfasst.

Einführung des Fluoratoms: Das Fluoratom wird durch elektrophile Fluorierung eingeführt, oft unter Verwendung von Reagenzien wie Selectfluor.

Anlagerung des Piperazinrings: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion angelagert, bei der das Piperazin-Derivat mit dem Chinolon-Zwischenprodukt reagiert.

Anlagerung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Kupplungsreaktion eingeführt, typischerweise unter Verwendung eines Chlorphenyl-Isocyanats.

Endgültige Funktionalisierung:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist aber für die Großsynthese optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und die Entwicklung robuster Reinigungsmethoden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring und am Chinolonkern.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und diese in Alkohole umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Piperazin- und Chinolon-Einheiten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von N-Oxiden oder Chinolon-Derivaten mit oxidierten funktionellen Gruppen.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung von substituierten Piperazin- oder Chinolon-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Modellmolekül verwendet, um die Reaktivität von Fluorchinolonen und deren Derivaten zu untersuchen. Sie dient als Referenz für die Entwicklung neuer synthetischer Methoden und das Verständnis der Struktur-Aktivitäts-Beziehungen von Chinolon-basierten Antibiotika.

Biologie

Biologisch wird die Verbindung auf ihre antibakteriellen Eigenschaften untersucht. Sie wird gegen verschiedene Bakterienstämme getestet, um ihre Wirksamkeit und ihr Aktivitätspektrum zu beurteilen. Die Forschung konzentriert sich auch auf ihr Potenzial, Antibiotikaresistenzmechanismen zu überwinden.

Medizin

In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Sie wird in präklinischen und klinischen Studien zur Behandlung bakterieller Infektionen untersucht, insbesondere derer, die durch resistente Stämme verursacht werden. Ihre Pharmakokinetik, Toxizität und Wirksamkeit sind wichtige Forschungsbereiche.

Industrie

Industriell wird die Verbindung bei der Entwicklung neuer Antibiotika eingesetzt. Sie dient als Leitverbindung für die Entwicklung von Derivaten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Ihre Synthese- und Produktionsmethoden werden auf Skalierbarkeit und Kosteneffizienz optimiert.

5. Wirkmechanismus

Die Verbindung übt ihre antibakterielle Wirkung aus, indem sie die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Durch Bindung an diese Enzyme verhindert sie die Supercoiling und Entwirrung der bakteriellen DNA, was zur Unterbrechung der DNA-Synthese und letztendlich zum Absterben der Bakterienzellen führt. Das Vorhandensein des Fluoratoms erhöht seine Bindungsaffinität und Wirksamkeit.

Wirkmechanismus

The mechanism of action of 7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Fluorchinolon mit ähnlichem Wirkmechanismus, aber unterschiedlichen Substituenten.

Levofloxacin: Ein Fluorchinolon mit einer anderen Stereochemie und Substituenten.

Moxifloxacin: Ein Fluorchinolon mit einer Methoxygruppe, die seine Aktivität gegen grampositive Bakterien erhöht.

Einzigartigkeit

7-(4-{[(4-Chlorphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure ist aufgrund ihrer spezifischen Substituenten einzigartig, die ihr besondere pharmakokinetische Eigenschaften und ein breiteres Aktivitätspektrum verleihen. Ihre Struktur ermöglicht eine verbesserte Bindung an bakterielle Enzyme und eine verbesserte Wirksamkeit gegen resistente Stämme im Vergleich zu anderen Fluorchinolonen.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis der Verbindung, ihrer Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C24H22ClFN4O4S |

|---|---|

Molekulargewicht |

517.0 g/mol |

IUPAC-Name |

7-[4-[(4-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H22ClFN4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-7-9-30(10-8-29)24(35)27-22(32)14-3-5-15(25)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |

InChI-Schlüssel |

JZWDIAFQXZPNRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)Cl)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)

![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875652.png)

![2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B10875665.png)

![2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875674.png)

![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)

![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)

![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)

![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)

![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)

![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875723.png)

![2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)